Boc-Gly-PEG3-endo-BCN

説明

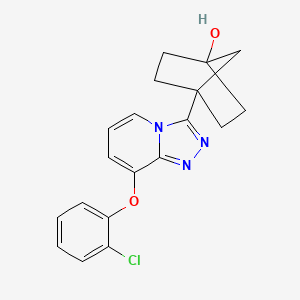

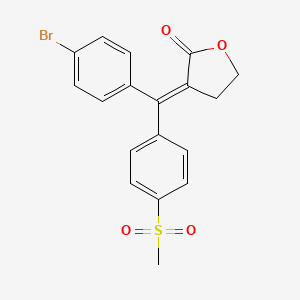

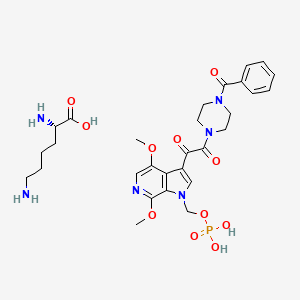

Boc-Gly-PEG3-endo-BCN is a Boc protected click chemistry reagent with a BCN group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media . The BCN group is reactive with azide-tagged molecules .

Synthesis Analysis

Boc-Gly-PEG3-endo-BCN is used in the synthesis of a series of PROTACs . It is also a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

The molecular formula of Boc-Gly-PEG3-endo-BCN is C28H47N3O8 . The IUPAC name is [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate .Chemical Reactions Analysis

The BCN group in Boc-Gly-PEG3-endo-BCN can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular weight of Boc-Gly-PEG3-endo-BCN is 553.69 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound is soluble in water, DMSO, DCM, and DMF .科学的研究の応用

1. Nanomaterial Synthesis and Catalysis

- Catalyst-Free Synthesis of Crumpled Boron and Nitrogen Co-Doped Graphite Layers : A study demonstrated the synthesis of crumpled BCN nanosheets using urea, boric acid, and polyethylene glycol (PEG) as precursors, highlighting the material's potential in electric devices and catalysis (Jin et al., 2014).

2. Biomedical Applications

- Synthesis of End-Group Functionalized Polyethylene Glycol-Lipid Conjugate : Research on the synthesis of a DSPE-PEG conjugate, which is useful for preparing polymer-grafted liposomes, suggests applications in drug delivery and biomedical engineering (Zalipsky, 1993).

- Photo-Oxidation Responsive Cytosolic Delivery : A study on bicontinuous nanospheres (BCNs) using poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) highlights its use in controlled drug delivery and responsive therapeutic applications (Bobbala et al., 2020).

- Protein PEGylation Chemistry : PEGylation of peptides and proteins, as seen in research, has implications in pharmaceutical and biotechnical applications, including altering biodistribution and shielding antigenic epitopes (Roberts et al., 2002).

3. Polymer and Material Science

- Chemoselective Conjugation to Proteins : The synthesis of Boc-protected aminooxy initiators for polymerization and their application in creating bioconjugates indicates potential in materials science and bioengineering (Heredia et al., 2007).

- Tailored PEG for Protein Conjugation : Research on the synthesis of end-tailored monomethoxypoly(ethylene glycol) for protein conjugation shows its use in enhancing protein stability and PEGylation efficiency (Salmaso et al., 2009).

4. Surface Chemistry and Engineering

- Protein Exclusion by Temperature Sensitive PEG Brushes : The study of temperature-dependent functionality of PEG in biotechnology-related applications shows its significance in surface engineering and biocompatibility (Schoch et al., 2017).

Safety And Hazards

将来の方向性

Boc-Gly-PEG3-endo-BCN is a promising compound in the field of targeted therapy drugs. Its use in the synthesis of PROTACs and antibody-drug conjugates (ADCs) makes it a valuable tool in drug development . Future research may focus on exploring its potential in creating more effective and targeted therapeutics.

特性

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNLNQWLORDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gly-PEG3-endo-BCN | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)